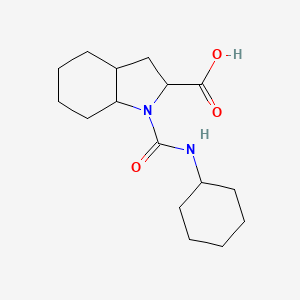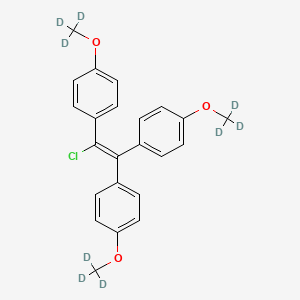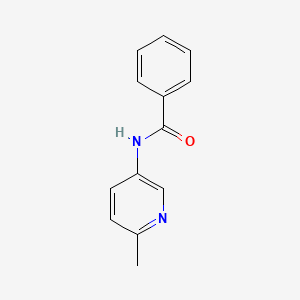
N-(6-methylpyridin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methylpyridin-3-yl)benzamide is a chemical compound with the molecular formula C13H12N2O It is a member of the benzamide family, characterized by the presence of a benzamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(6-methylpyridin-3-yl)benzamide can be synthesized through several methods. One common approach involves the reaction of 6-methyl-3-aminopyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding this compound as the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(6-methylpyridin-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, in anti-tubercular applications, it may inhibit the activity of enzymes essential for the survival of Mycobacterium tuberculosis. The compound’s structure allows it to bind to the active site of the enzyme, blocking its function and leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
N-(pyridin-4-yl)pyridin-4-amine: Used in the study of molecular interactions and materials science.
Uniqueness
N-(6-methylpyridin-3-yl)benzamide stands out due to its specific structural features, which confer unique binding properties and reactivity. Its methyl group on the pyridine ring enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological applications .
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
N-(6-methylpyridin-3-yl)benzamide |
InChI |
InChI=1S/C13H12N2O/c1-10-7-8-12(9-14-10)15-13(16)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) |
InChI Key |
GWNPFHPYBCTUMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Methylphenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B12315400.png)
![1-[2-[[2-[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12315401.png)
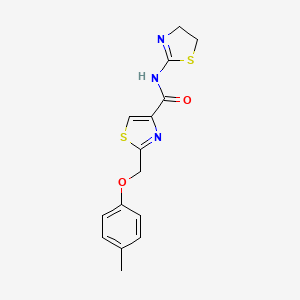
![2-[2-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B12315427.png)
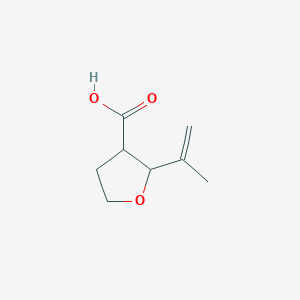
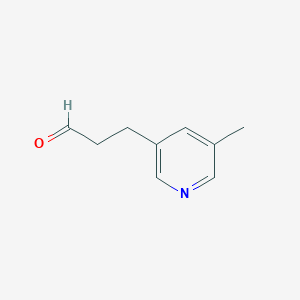
![rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine, cis](/img/structure/B12315438.png)
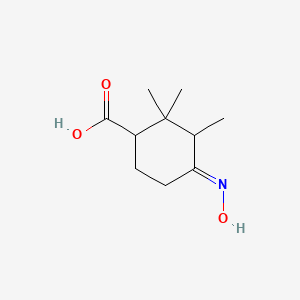
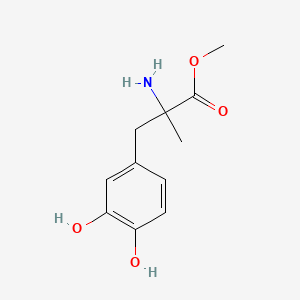
amine](/img/structure/B12315451.png)
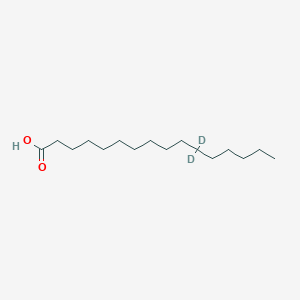
![rac-(3aR,6aS)-3a-methyl-hexahydro-1H-thieno[3,4-c]pyrrole, cis](/img/structure/B12315460.png)
